ETHYL 3-METHYL-5-(THIOPHENE-2-AMIDO)-1-BENZOFURAN-2-CARBOXYLATE
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Overview
Description
ETHYL 3-METHYL-5-(THIOPHENE-2-AMIDO)-1-BENZOFURAN-2-CARBOXYLATE: is a complex organic compound that features a benzofuran core with a thiophene-2-amido substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 3-METHYL-5-(THIOPHENE-2-AMIDO)-1-BENZOFURAN-2-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the formation of the benzofuran core followed by the introduction of the thiophene-2-amido group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions: ETHYL 3-METHYL-5-(THIOPHENE-2-AMIDO)-1-BENZOFURAN-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
ETHYL 3-METHYL-5-(THIOPHENE-2-AMIDO)-1-BENZOFURAN-2-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: It could be explored as a potential drug candidate for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which ETHYL 3-METHYL-5-(THIOPHENE-2-AMIDO)-1-BENZOFURAN-2-CARBOXYLATE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
ETHYL 3-METHYL-5-(THIOPHENE-2-AMIDO)-1-BENZOFURAN-2-CARBOXYLATE can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring structure and may have similar chemical properties.
Benzofuran derivatives: These compounds share the benzofuran core and may have similar biological activities.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to other compounds.
Properties
IUPAC Name |
ethyl 3-methyl-5-(thiophene-2-carbonylamino)-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c1-3-21-17(20)15-10(2)12-9-11(6-7-13(12)22-15)18-16(19)14-5-4-8-23-14/h4-9H,3H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOYBVJDAULKPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)NC(=O)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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